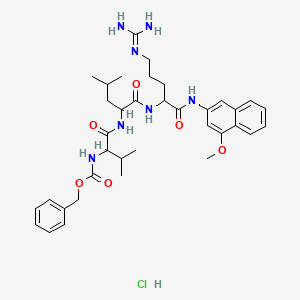

Rhein acyl-beta-D-glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rhein acyl-beta-D-glucuronide is a metabolite derived from the conjugation of rhein, an anthraquinone compound, with beta-D-glucuronic acid. Rhein is primarily found in traditional Chinese medicinal plants such as Rheum palmatum L., Aloe barbadensis Miller, Cassia angustifolia Vahl., and Polygonum multiflorum Thunb . This compound is known for its pharmacological activities, including anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhein acyl-beta-D-glucuronide is synthesized through the conjugation of rhein with beta-D-glucuronic acid. This reaction is typically catalyzed by membrane-bound UDP-glucuronosyltransferase enzymes . The reaction conditions often involve the use of UDP-glucuronic acid as a co-substrate and the presence of suitable buffers to maintain the pH.

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic synthesis using UDP-glucuronosyltransferase enzymes. The process is optimized for high yield and purity, ensuring that the product meets regulatory standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Rhein acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to release rhein and beta-D-glucuronic acid.

Transacylation: This reaction involves the transfer of the acyl group to other nucleophilic centers, such as proteins or other biomolecules.

Common Reagents and Conditions:

Hydrolysis: Typically performed in aqueous solutions with acidic or basic conditions.

Transacylation: Requires the presence of nucleophilic reagents such as amino acids or proteins under physiological conditions.

Major Products Formed:

Hydrolysis: Rhein and beta-D-glucuronic acid.

Transacylation: Acylated proteins or other biomolecules.

Scientific Research Applications

Rhein acyl-beta-D-glucuronide has several scientific research applications:

Mechanism of Action

The mechanism of action of rhein acyl-beta-D-glucuronide involves multiple pathways:

Anti-inflammatory: Inhibits the activation of the MEK/ERK pathway and the DNA binding of NF-kappa B and AP-1 in chondrocytes.

Antitumor: Induces apoptosis and cell cycle arrest through the activation of MAPK and PI3K-AKT signaling pathways.

Antioxidant: Scavenges free radicals and reduces oxidative stress.

Antifibrosis: Inhibits the proliferation of fibroblasts and the deposition of extracellular matrix components.

Comparison with Similar Compounds

Rhein acyl-beta-D-glucuronide is unique compared to other acyl glucuronides due to its specific pharmacological activities and molecular targets. Similar compounds include:

Phenylacetic acid acyl glucuronides: Known for their reactivity and potential hepatotoxicity.

Fasiglifam acyl glucuronide: Exhibits potent inhibitory effects on hepatic transporters.

Valproic acid acyl glucuronide: Associated with anticonvulsant activity and potential toxicity.

This compound stands out due to its broad spectrum of pharmacological effects and its potential therapeutic applications in various diseases.

Properties

Molecular Formula |

C21H16O12 |

|---|---|

Molecular Weight |

460.3 g/mol |

IUPAC Name |

6-(4,5-dihydroxy-9,10-dioxoanthracene-2-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H16O12/c22-9-3-1-2-7-11(9)14(25)12-8(13(7)24)4-6(5-10(12)23)20(31)33-21-17(28)15(26)16(27)18(32-21)19(29)30/h1-5,15-18,21-23,26-28H,(H,29,30) |

InChI Key |

IKYQBZPCZQHNKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[(2R,3S,5R)-5-[5-[2-[6-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12075187.png)